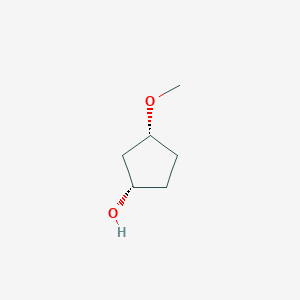
6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine include a molecular weight of 189.21 , and a density of 1.3±0.1 g/cm3 . The boiling point is predicted to be 341.8±42.0 °C at 760 mmHg .Scientific Research Applications
Environmental Impact and Analysis
PFAS Transport and Fate
Research has highlighted the environmental persistence and mobility of PFAS, including their transport in the vadose zone and groundwater. These studies are crucial for understanding the environmental behavior of fluorinated compounds like 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine, as they share similar physical-chemical properties (Bekele et al., 2020).
Environmental Persistence
A review on the application and regulatory aspects of fluoropolymers indicates these substances are distinct from other PFAS due to their stability and negligible bioaccumulation potential. This research is relevant for evaluating the environmental risk of related fluorinated compounds (Henry et al., 2018).
Toxicological Assessments
Studies on novel fluorinated alternatives reveal systemic toxicities, underscoring the importance of toxicological evaluations for compounds like 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine. These alternatives may exhibit similar or more severe effects compared to legacy PFAS (Wang et al., 2019).
Microbial Degradation
Research into the microbial degradation of polyfluoroalkyl chemicals is essential for understanding the environmental fate of 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine. This work explores potential degradation pathways and the formation of persistent degradation products (Liu & Avendaño, 2013).
Environmental and Human Exposure
Analysis of emerging fluoroalkylether substances in environmental and biomonitoring samples provides insights into the distribution and potential health impacts of PFAS. Understanding the occurrence and effects of such substances is vital for assessing the risk associated with 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine and similar compounds (Munoz et al., 2019).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-2-methyl-3-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-6(12(2,10)11)3-4-7(8)9-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAGEVKSCYHZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine | |
CAS RN |
1037764-87-6 |
Source


|
| Record name | 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)


![6-Bromo-2,4-dichlorobenzo[d]thiazole](/img/structure/B6324830.png)